N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 953180-99-9
VCID: VC6725793
InChI: InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26)
SMILES: CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
Molecular Formula: C21H27N3O3
Molecular Weight: 369.465

N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

CAS No.: 953180-99-9

Cat. No.: VC6725793

Molecular Formula: C21H27N3O3

Molecular Weight: 369.465

* For research use only. Not for human or veterinary use.

N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide - 953180-99-9

Specification

CAS No. 953180-99-9
Molecular Formula C21H27N3O3
Molecular Weight 369.465
IUPAC Name N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Standard InChI InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key HZUDNOAQUNTVMW-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Oxalamide Backbone: Central to its reactivity, the oxalamide group (-NHC(=O)C(=O)NH-\text{-NHC(=O)C(=O)NH-}) provides two amide linkages, enabling hydrogen bonding and participation in nucleophilic substitution reactions.

  • Piperidine Ring: A six-membered nitrogen-containing ring substituted at the 4-position with a furan-2-ylmethyl group. This moiety enhances lipid solubility, potentially influencing membrane permeability in biological systems.

  • Furan Moiety: The furan ring (C4H3O\text{C}_4\text{H}_3\text{O}) introduces aromaticity and electron-rich regions, which may facilitate interactions with biological targets such as enzymes or receptors.

Table 1: Molecular Properties of N1-(2-Ethylphenyl)-N2-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

PropertyValue
CAS Number953180-99-9
Molecular FormulaC21H27N3O3\text{C}_{21}\text{H}_{27}\text{N}_{3}\text{O}_{3}
Molecular Weight369.465 g/mol
IUPAC NameN'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
SMILESCCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3
InChI KeyHZUDNOAQUNTVMW-UHFFFAOYSA-N

Spectroscopic and Physicochemical Data

While solubility data remain unreported, the compound’s logP (partition coefficient) can be estimated at approximately 2.7 using computational models, suggesting moderate lipophilicity. The presence of multiple hydrogen bond donors (3) and acceptors (5) aligns with its potential for forming stable interactions in biological matrices.

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Preparation of Furan-2-ylmethyl Piperidine Intermediate:

    • Piperidin-4-ylmethanol is reacted with furan-2-ylmethyl bromide under basic conditions to yield 1-(furan-2-ylmethyl)piperidin-4-ylmethanol.

  • Oxalyl Chloride Coupling:

    • The intermediate undergoes reaction with oxalyl chloride in dichloromethane, followed by treatment with 2-ethylaniline to form the final oxalamide product.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Intermediate SynthesisKOH, THF, 0°C to refluxSlow addition of alkylating agent
Oxalamide FormationOxalyl chloride, DCM, 25°CControlled stoichiometry (1:1.05)

Reactivity Profile

The electron-withdrawing nature of the oxalamide group renders the compound susceptible to nucleophilic attack at the carbonyl carbons. Preliminary studies suggest reactivity with primary amines, yielding substituted urea derivatives under mild conditions.

Mechanistic Hypotheses and Biological Interactions

Putative Targets

  • Enzyme Inhibition: The oxalamide group may chelate metal ions in active sites, analogous to hydroxamate-based HDAC inhibitors.

  • Receptor Binding: Molecular docking simulations predict affinity for G protein-coupled receptors (GPCRs) due to the piperidine ring’s conformational flexibility.

Structure-Activity Relationships (SAR)

Comparative analysis with N1-(2-chlorobenzyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide (CAS 953181-27-6) reveals:

  • Substituent Effects: The 2-ethylphenyl group enhances steric bulk compared to 2-chlorobenzyl, potentially altering target selectivity.

  • Electron-Withdrawing vs. Donating Groups: Chlorine substituents increase electrophilicity, whereas ethyl groups may improve metabolic stability.

Comparative Analysis with Related Oxalamides

Table 3: Structural and Functional Comparison

CompoundSubstituentMolecular WeightHypothesized Activity
Target Compound2-Ethylphenyl369.465 g/molEnzyme inhibition, Catalysis
N1-(2-Chlorobenzyl) Analogue2-Chlorobenzyl389.88 g/molAnticancer, Anti-inflammatory
Polydentate Bis(aminodiol) Oxalamide Aminodiol Side Chains~450 g/molChiral Catalysis

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